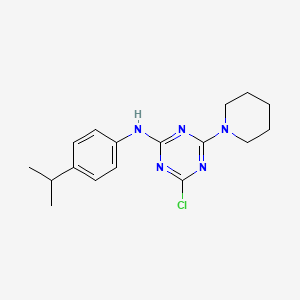
N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. This compound, in particular, features additional functional groups, including an acetyl group and a propanamide moiety, which influence its chemical reactivity and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. Techniques such as the condensation of β-keto esters with amides or amidines, or reactions involving halogenated compounds, are common (Sachdeva, Dolzhenko, & Chui, 2012). These methods can yield various substituted pyrimidines, depending on the starting materials and reaction conditions employed.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide can be complex due to the presence of multiple substituents which can affect the molecule's overall geometry and electronic distribution. X-ray crystallography and NMR spectroscopy are commonly used techniques for detailed structural analysis, providing insights into the arrangement of atoms within the molecule and the configuration of its functional groups.
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, primarily due to their aromatic nature and the reactivity of their substituents. They can undergo nucleophilic substitution reactions, electrophilic aromatic substitution, and reactions specific to the functional groups present in the molecule, such as acetylation, amidation, and alkylation (Katoh, Kondoh, & Ohkanda, 1996). These reactions are crucial for the further functionalization of the pyrimidine core and can significantly alter the compound's chemical behavior.
科学的研究の応用
Antimicrobial Activity
Pyrimidine derivatives, including those synthesized from similar starting materials or structural motifs, have shown promising antimicrobial properties. For instance, the synthesis of novel pyridothienopyrimidines and related compounds demonstrated significant in vitro antimicrobial activities. These findings suggest the potential of pyrimidine derivatives, including N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide, in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Anticancer Applications
Research into pyrimidine derivatives has also extended into anticancer applications. Various studies have synthesized and evaluated pyrimidine compounds for their antitumor activities. For example, novel pyrazolopyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase activities, indicating the potential of pyrimidine structures in cancer therapy (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Molecular Docking and Computational Studies
Pyrimidine derivatives have been subjects of computational studies and molecular docking to understand their interaction with biological targets. This approach aids in the rational design of compounds with improved efficacy and specificity for certain biological functions, including binding to enzymes or receptors involved in disease pathways. Such studies underscore the versatility of pyrimidine derivatives in drug design and development (Asmaa M. Fahim, M. S. Elshikh, N. Darwish, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)12(17)15-11-10(8(4)16)7(3)13-9(5)14-11/h6H,1-5H3,(H,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJAZQSSWKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC(=O)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)
![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)